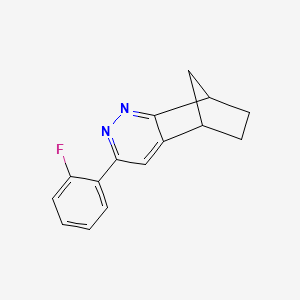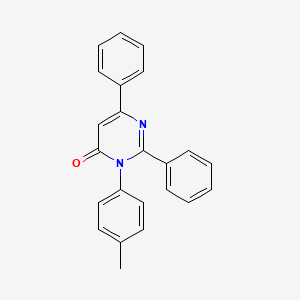![molecular formula C17H11BrN4 B12917939 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 917593-89-6](/img/structure/B12917939.png)
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core structure, which is known for its diverse biological activities. The presence of bromophenyl and phenyl groups further enhances its chemical properties, making it a valuable candidate for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazines with β-keto esters, followed by cyclization. One common method starts with the reaction of phenyl hydrazine with ethyl acetoacetate to form phenyl-3H-pyrazol-3-one. This intermediate is then reacted with 4-bromobenzaldehyde under acidic conditions to yield the desired pyrazolo[3,4-d]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[3,4-d]pyrimidine derivatives, which may have enhanced or modified biological activities compared to the parent compound .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and anticancer activities, making it a valuable tool for biological research.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit key enzymes and receptors involved in cell proliferation and inflammation, such as protein kinases and nuclear factor kappa B (NF-κB).
Pathways Involved: By inhibiting these targets, the compound can modulate signaling pathways that regulate cell growth, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,2,4]triazolopyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities, such as anticancer and antimicrobial properties.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These derivatives also possess a fused heterocyclic ring system and have been studied for their antimicrobial activities.
Uniqueness
3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromophenyl and phenyl groups enhances its reactivity and potential for diverse applications in scientific research and industry.
Propriétés
Numéro CAS |
917593-89-6 |
|---|---|
Formule moléculaire |
C17H11BrN4 |
Poids moléculaire |
351.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11BrN4/c18-13-8-6-12(7-9-13)16-15-10-19-11-20-17(15)22(21-16)14-4-2-1-3-5-14/h1-11H |
Clé InChI |
WYOXHJYJCLYFTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC=NC=C3C(=N2)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Formamide, N-[(3-methyl-3-oxetanyl)methyl]-](/img/structure/B12917868.png)
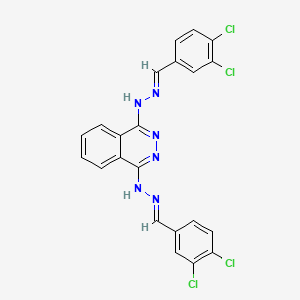
![5-Amino-2-{[(thiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12917883.png)
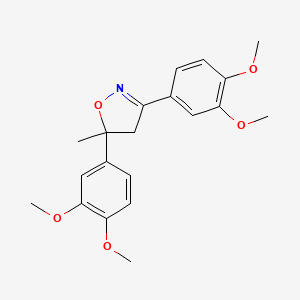
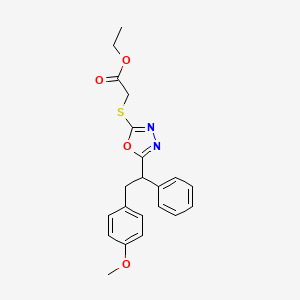

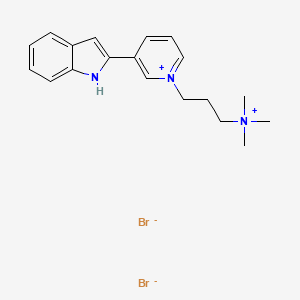
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
![9-(8,8-Dimethyl-1,7,9-trioxaspiro[4.5]decan-3-yl)-9H-purin-6-amine](/img/structure/B12917950.png)
